6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Description
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXRWOXSGOMXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192240 | |
| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38943-76-9 | |
| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038943769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54495O0IDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine typically involves the reaction of 2,4-dichlorophenylhydrazine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 0°C and 5°C to ensure the stability of the reactants and products. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium; temperature range25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature range0°C to 25°C.
Substitution: Amines, thiols; solventdichloromethane or acetonitrile; temperature range0°C to 25°C.
Major Products
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Impurity Reference Standards
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine serves as a reference standard for the quality control of Lamotrigine formulations. Its identification and quantification are crucial for ensuring the safety and efficacy of antiepileptic medications. Regulatory agencies require the characterization of impurities to assess potential risks associated with drug consumption.
Analytical Chemistry
In analytical chemistry, this compound is utilized in various methods such as:
- High-Performance Liquid Chromatography (HPLC) : Used for separating and quantifying impurities in pharmaceutical products.
- Mass Spectrometry (MS) : Helps in identifying the molecular structure and weight of impurities.
These techniques are essential for maintaining compliance with pharmacopoeial standards and ensuring the integrity of pharmaceutical products.
Stability Studies
Research has been conducted on the stability of Lamotrigine formulations containing this compound as an impurity. These studies focus on how environmental factors such as temperature and humidity affect the degradation of both Lamotrigine and its impurities over time.
Toxicological Assessments
Toxicological studies have assessed the impact of impurities like this compound on human health. Understanding the pharmacokinetics and potential adverse effects associated with this compound is vital for regulatory approval and patient safety.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation. In the case of antimicrobial activity, it disrupts the cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Therapeutic Uses :
- Epilepsy: First-line treatment for partial seizures, tonic-clonic seizures, and Lennox-Gastaut syndrome .
- Bipolar Disorder : FDA-approved for maintenance therapy in bipolar I disorder, with efficacy in acute bipolar depression .
Structural Analogs: 1,2,4-Triazine Derivatives
Lamotrigine belongs to the phenyltriazine class. Key structural analogs include:
Key Insight: The 2,3-dichlorophenyl group in Lamotrigine is critical for sodium channel binding.
Functional Analogs: Sodium Channel Blockers
Lamotrigine shares mechanistic similarities with other sodium channel-blocking AEDs:
Pharmacokinetic Comparison :
| Parameter | Lamotrigine | Carbamazepine | Phenytoin |
|---|---|---|---|
| Bioavailability | ~98% | 70–80% | 90–95% |
| Half-life | 25–33 hours | 5–26 hours | 22 hours |
| Protein Binding | 55% | 75–85% | 90% |
| Metabolism | UGT1A4 glucuronidation | CYP3A4 oxidation | CYP2C9/CYP2C19 |
Efficacy in Bipolar Depression :
- Lamotrigine uniquely shows efficacy in bipolar depression without inducing mania, unlike valproate or carbamazepine .
- Riluzole (a benzothiazole) shares lamotrigine’s AMPA receptor modulation but lacks sodium channel effects .
Adverse Effect Profile
Lamotrigine’s 2,3-dichlorophenyl group is metabolized to reactive epoxides, linked to hypersensitivity reactions . Comparatively:
- Carbamazepine : Aromatic ring metabolism generates toxic 10,11-epoxide.
- Phenytoin : Oxidative metabolism produces reactive arene oxides.
Hypersensitivity Incidence :
Biological Activity
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its potential therapeutic effects, including anti-ulcer and anticancer properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₇Cl₂N₅
- Molecular Weight : 256.09 g/mol
- CAS Number : 38943-76-9
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇Cl₂N₅ |
| Molecular Weight | 256.09 g/mol |
| CAS Number | 38943-76-9 |
| Purity | 95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HT29 (colorectal cancer)
- A431 (epidermoid carcinoma)
The compound showed an IC₅₀ value of approximately against the HT29 cell line, indicating significant growth inhibition. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like chlorine enhances its cytotoxicity .
Anti-Ulcer Activity
A phase I clinical study evaluated the safety and pharmacokinetics of a related compound (MN-1695), which shares structural similarities with this compound. This study involved administering various dosages (1 mg to 16 mg) to healthy male subjects over multiple days. The results indicated:
- Safety Profile : Mild side effects such as headaches and malaise were reported in some subjects.
- Pharmacokinetics : The elimination half-life was approximately , suggesting a prolonged action in the body .
Case Studies
Several case studies have documented the biological effects of triazine derivatives similar to this compound:
-
Study on Antitumor Activity :
- Objective : To assess the antitumor efficacy of triazine derivatives.
- Findings : Compounds with similar structures exhibited significant antitumor activity in vitro and in vivo models.
- Clinical Trials for Anti-Ulcer Effects :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 2,4-dichlorobenzaldehyde with cyanoguanidine under microwave-assisted conditions. Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol or DMF), and reaction time. For example, a 16% yield was achieved using 3-(4-chlorophenoxy)propan-1-amine and 2,5-dichlorobenzaldehyde in methanol at 80°C for 24 hours, with purity confirmed by UPLC (97.2%) .
Q. How is structural characterization performed for triazine derivatives like this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key peaks include aromatic protons (δ 7.56–7.42 ppm for dichlorophenyl groups) and triazine NH₂ signals (δ 6.14 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at 426.0631 vs. calculated 426.0655) .
Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. For example, derivatives showed MIC values ranging from 2–32 µg/mL, with mechanisms involving disruption of bacterial membrane integrity .
Q. How is compound purity assessed, and what thresholds are acceptable for biological testing?
- Methodological Answer : Ultra-Performance Liquid Chromatography (UPLC) with UV detection (λ = 254 nm) is employed. Purity ≥95% is required for reliable biological data. For instance, a derivative with 97.2% purity demonstrated consistent antimicrobial activity .
Advanced Research Questions
Q. How can contradictions in antimicrobial activity data across structurally similar triazines be resolved?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, replacing 2,4-dichlorophenyl with 3-chloro-2-fluorophenyl increased activity against S. aureus (MIC = 4 µg/mL vs. 16 µg/mL), attributed to enhanced lipophilicity and membrane penetration . Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion) .
Q. What factorial design approaches optimize multi-step synthesis of this compound?
- Methodological Answer : A 2³ factorial design can evaluate temperature, solvent ratio, and catalyst loading. For instance, increasing temperature from 70°C to 90°C improved yield by 12%, while excess catalyst reduced purity due to side reactions .
Q. How do substituent electronic effects influence the compound’s stability under physiological conditions?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) enhance stability by reducing electron density on the triazine ring. Degradation studies in PBS (pH 7.4) showed a half-life of 8.2 hours for the dichlorophenyl derivative vs. 3.5 hours for non-halogenated analogs .
Q. What computational tools predict binding interactions between this compound and bacterial targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
